molecular formula C15H22O B602088 N,N-diethyl-2-phenylbutanamide CAS No. 92321-53-4

N,N-diethyl-2-phenylbutanamide

Cat. No.: B602088
CAS No.: 92321-53-4
M. Wt: 218.34
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Description

N,N-diethyl-2-phenylbutanamide is an organic compound with the molecular formula C14H21NO. It is a derivative of butanamide, characterized by the presence of a phenyl group and two ethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2-phenylbutanamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylbutanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials, 2-phenylbutanoic acid and diethylamine, are reacted in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-phenylacetamide
  • N,N-diethyl-2-phenylpropionamide
  • N,N-diethyl-2-phenylvaleramide

Uniqueness

N,N-diethyl-2-phenylbutanamide is unique due to its specific structural features, such as the presence of a phenyl group and two ethyl groups attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N,N-diethyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMAIDOENHTYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92321-53-4
Record name N,N-diethyl-2-phenylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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